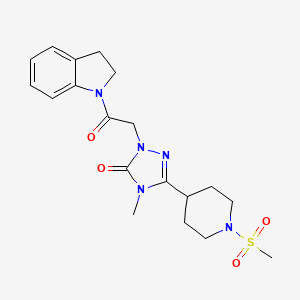
1-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H25N5O4S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an indolin moiety, a triazole ring, and a piperidine group. Its molecular formula is C19H24N4O3S, and it has a molecular weight of approximately 388.49 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of indoline derivatives with triazole precursors. Various synthetic pathways have been explored to optimize yield and purity. Notably, the process may include steps such as:
- Formation of the indoline scaffold.
- Synthesis of the triazole ring through cyclization reactions.
- Functionalization to introduce the piperidine and methylsulfonyl groups.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For example:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 8 |
| S. aureus | 16 |
| P. aeruginosa | 32 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Antitumor Activity
In addition to its antimicrobial effects, the compound has been evaluated for antitumor activity against various cancer cell lines. Studies have reported IC50 values indicating potent cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| A-431 (skin cancer) | 5.2 |
| A549 (lung cancer) | 3.8 |
| MDA-MB-468 (breast cancer) | 4.5 |
The mechanism appears to involve apoptosis induction and cell cycle arrest, which warrants further investigation into its potential as an anticancer drug.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzyme Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis or tumor proliferation.
- Interaction with DNA : The compound could intercalate into DNA or inhibit topoisomerases, disrupting replication in cancer cells.
Further studies are needed to elucidate these mechanisms in detail.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Resistance : A study demonstrated that this compound restored sensitivity in antibiotic-resistant strains of E. coli when used in combination therapies.
- Clinical Trials for Cancer Treatment : Early-phase clinical trials are underway to assess its efficacy in patients with advanced solid tumors, showing promising preliminary results.
Propiedades
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S/c1-21-18(15-7-10-22(11-8-15)29(2,27)28)20-24(19(21)26)13-17(25)23-12-9-14-5-3-4-6-16(14)23/h3-6,15H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDFLHKTEWPVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)N2CCC3=CC=CC=C32)C4CCN(CC4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














